(4-Fluoro-phenyl)-(6-pyrazol-1-yl-pyridin-2-yl)-amine
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Overview
Description
(4-Fluoro-phenyl)-(6-pyrazol-1-yl-pyridin-2-yl)-amine is a compound that features a combination of a fluorophenyl group, a pyrazolyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-phenyl)-(6-pyrazol-1-yl-pyridin-2-yl)-amine typically involves the formation of the pyrazolyl and pyridinyl groups followed by their coupling with the fluorophenyl group. One common method involves the reaction of 4-fluoroaniline with 2-bromo-6-chloropyridine in the presence of a palladium catalyst to form the intermediate compound. This intermediate is then reacted with pyrazole under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-phenyl)-(6-pyrazol-1-yl-pyridin-2-yl)-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl, pyrazolyl, and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Fluoro-phenyl)-(6-pyrazol-1-yl-pyridin-2-yl)-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, and antimicrobial activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as pesticides and herbicides. Its unique chemical properties make it suitable for enhancing the efficacy and selectivity of these products.
Mechanism of Action
The mechanism of action of (4-Fluoro-phenyl)-(6-pyrazol-1-yl-pyridin-2-yl)-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluoro-phenyl)-3-phenyl-propenone: Known for its nematicidal potential.
4-Fluorophenylacetic acid: Used as an intermediate in the production of fluorinated anesthetics.
4-Fluorophenylboronic acid: Utilized in organic synthesis and pharmaceutical research.
Uniqueness
(4-Fluoro-phenyl)-(6-pyrazol-1-yl-pyridin-2-yl)-amine stands out due to its combination of fluorophenyl, pyrazolyl, and pyridinyl groups, which confer unique chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H11FN4 |
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Molecular Weight |
254.26 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-6-pyrazol-1-ylpyridin-2-amine |
InChI |
InChI=1S/C14H11FN4/c15-11-5-7-12(8-6-11)17-13-3-1-4-14(18-13)19-10-2-9-16-19/h1-10H,(H,17,18) |
InChI Key |
IHSRMQOBWDLXJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=CC=N2)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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